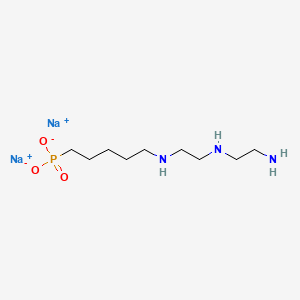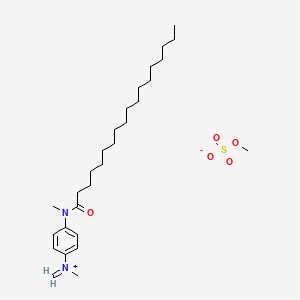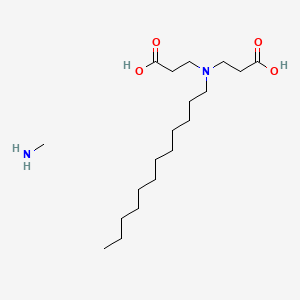
(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt is a complex organic compound featuring a phosphonic acid functional group. This compound is characterized by its unique structure, which includes multiple amine groups and a phosphonic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt typically involves the reaction of a primary amine with a phosphonic acid derivative. One common method involves the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . The reaction conditions often require an acidic environment, such as hydrochloric acid, to facilitate the dealkylation of dialkyl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., platinum) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and phosphine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of (5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amine groups allow it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The phosphonic acid group can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2-Aminoethyl)phosphonic acid: A simpler analog with similar biological activity.
(2-Aminoethyl)phosphonate: Another related compound with comparable chemical properties.
Uniqueness
(5-((2-((2-Aminoethyl)amino)ethyl)amino)pentyl)phosphonic acid, sodium salt is unique due to its extended carbon chain and multiple amine groups, which provide enhanced reactivity and versatility in various chemical and biological applications. Its ability to form stable complexes with metal ions and its potential as a multifunctional reagent make it distinct from simpler phosphonic acid derivatives .
Propiedades
Número CAS |
71436-95-8 |
|---|---|
Fórmula molecular |
C9H22N3Na2O3P |
Peso molecular |
297.24 g/mol |
Nombre IUPAC |
disodium;N'-[2-(5-phosphonatopentylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H24N3O3P.2Na/c10-4-6-12-8-7-11-5-2-1-3-9-16(13,14)15;;/h11-12H,1-10H2,(H2,13,14,15);;/q;2*+1/p-2 |
Clave InChI |
UTTQTNASKPVSJZ-UHFFFAOYSA-L |
SMILES canónico |
C(CCNCCNCCN)CCP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)


